5-Chloro-6-hydroxynaphthalene-2-carbonitrile

Description

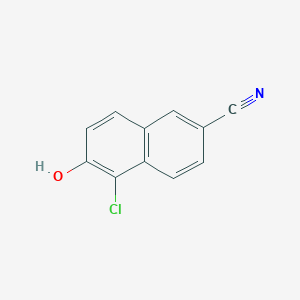

5-Chloro-6-hydroxynaphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 6th position, and a nitrile group at the 2nd position on the naphthalene ring

Properties

IUPAC Name |

5-chloro-6-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO/c12-11-9-3-1-7(6-13)5-8(9)2-4-10(11)14/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSXARICYNYZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxynaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 6-hydroxynaphthalene-2-carbonitrile. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxynaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The nitrile group can be reduced to an amine or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

Oxidation: Formation of 5-chloro-6-naphthoquinone or 5-chloro-6-hydroxy-2-naphthoic acid.

Reduction: Formation of 5-chloro-6-hydroxy-2-naphthylamine or 5-chloro-6-hydroxy-2-naphthaldehyde.

Substitution: Formation of 5-amino-6-hydroxynaphthalene-2-carbonitrile or 5-thio-6-hydroxynaphthalene-2-carbonitrile.

Scientific Research Applications

Chemical Synthesis

5-Chloro-6-hydroxynaphthalene-2-carbonitrile serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations makes it valuable in creating complex molecules.

Chemical Reactions

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The nitrile group can be reduced to amines or aldehydes.

- Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved material properties .

Biological Applications

Research has indicated that this compound possesses significant biological activities, making it a candidate for pharmaceutical development.

Potential Pharmacological Effects

- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth.

- Anticancer Properties : Explored for potential effects against cancer cell lines.

- Enzyme Interaction : Studies have shown that it can bind to specific enzymes or receptors, influencing their activity .

Material Science

The compound's unique structure allows it to be utilized in materials science, particularly in the development of advanced materials.

Applications in Electronics

- Organic Light-Emitting Diodes (OLEDs) : The naphthalene core structure is significant in electronic applications, where modifications can enhance material properties.

- Solar Cells : Research indicates potential applications in photovoltaic technologies due to its electronic properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxynaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

6-Hydroxynaphthalene-2-carbonitrile: Lacks the chlorine atom, resulting in different reactivity and properties.

5-Chloro-2-naphthalenecarbonitrile: Lacks the hydroxyl group, affecting its solubility and biological activity.

6-Chloro-2-naphthalenecarbonitrile: Chlorine at a different position, leading to distinct chemical behavior.

Uniqueness

5-Chloro-6-hydroxynaphthalene-2-carbonitrile is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxyl groups on the naphthalene ring enhances its versatility in synthetic applications and potential biological activities.

Biological Activity

5-Chloro-6-hydroxynaphthalene-2-carbonitrile is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including case studies, data tables, and significant research outcomes.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a hydroxyl group and a cyano group, which contribute to its biological activities. The presence of chlorine enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study highlighted that compounds similar to this compound showed significant cytotoxicity against HCT116 colon carcinoma cells, with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HCT116 | Not specified | >30 |

| Compound 8c | HCT116 (wild type) | 0.415 | 30 |

| Compound 7f | HCT116 (p53 −/−) | 0.464 | >30 |

The selectivity index indicates that these compounds exhibit preferential toxicity towards cancer cells compared to normal cells, making them promising candidates for further development.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of intrinsic pathways. Studies have shown that the compound leads to increased levels of reactive oxygen species (ROS), contributing to cell death in cancerous cells . Furthermore, it has been suggested that the compound may inhibit sirtuin enzymes, which are involved in cellular stress responses and apoptosis regulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluating the compound's efficacy against Staphylococcus aureus and MRSA strains found it to exhibit significant bactericidal effects at concentrations correlating with its MIC values .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Bactericidal Concentration |

|---|---|---|

| Staphylococcus aureus | 16 | 4×MIC |

| MRSA | 32 | 4×MIC |

These findings suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant bacteria.

Case Studies and Research Findings

Several case studies have explored the potential applications of this compound in clinical settings:

- Case Study on Cancer Treatment : In a preclinical model, treatment with derivatives of this compound led to a significant reduction in tumor size compared to controls, indicating its potential as an effective chemotherapeutic agent.

- Antimicrobial Resistance : Another study focused on the compound's ability to overcome resistance mechanisms in MRSA strains, demonstrating enhanced efficacy when used in combination with standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.